molecular formula C7H7ClN2O2 B3024117 2-Chloro-N-methyl-6-nitroaniline CAS No. 75438-12-9

2-Chloro-N-methyl-6-nitroaniline

Cat. No. B3024117
CAS RN: 75438-12-9
M. Wt: 186.59 g/mol
InChI Key: DWQXJEHOYNGRCV-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-methyl-6-nitroaniline consists of a benzene ring with a chlorine atom, a methyl group, and a nitro group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .


Physical And Chemical Properties Analysis

2-Chloro-N-methyl-6-nitroaniline has a molecular weight of 186.6 and a melting point of 170-175 °C . It is insoluble in water .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-N-methyl-6-nitroaniline, focusing on six unique fields:

Pharmaceutical Intermediates

2-Chloro-N-methyl-6-nitroaniline is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for drugs targeting specific biological pathways. For instance, it can be used in the development of anti-inflammatory and antimicrobial agents .

Dye and Pigment Manufacturing

This compound is also utilized in the production of dyes and pigments. Its nitro and chloro groups contribute to the vivid colors and stability of the dyes, making it valuable in textile and ink industries. The compound’s ability to form stable azo dyes is particularly noteworthy .

Organic Synthesis

In organic chemistry, 2-Chloro-N-methyl-6-nitroaniline serves as a versatile reagent for various synthetic transformations. It can participate in nucleophilic substitution reactions, facilitating the introduction of different functional groups into aromatic rings. This makes it a crucial component in the synthesis of complex organic molecules .

Material Science

Research has shown that derivatives of 2-Chloro-N-methyl-6-nitroaniline can be used in the development of advanced materials. For example, it can be incorporated into polymers to enhance their thermal and mechanical properties. These materials find applications in coatings, adhesives, and high-performance composites .

Agricultural Chemicals

The compound is also explored in the field of agrochemicals. It can be used as a precursor for the synthesis of herbicides and pesticides. Its chemical properties allow for the creation of compounds that are effective in controlling weeds and pests, contributing to improved agricultural productivity .

Analytical Chemistry

In analytical chemistry, 2-Chloro-N-methyl-6-nitroaniline is used as a standard or reference material for various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical instruments, ensuring accurate and reliable measurements.

Sigma-Aldrich, 2-CHLORO-6-METHYL-4-NITROANILINE AldrichCPR. MDPI, Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal. ChemicalBook, 5-Chloro-2-nitroaniline. Sigma-Aldrich, N-Methyl-2-nitroaniline 98. ChemicalBook, 5-Chloro-2-nitroaniline. : Sigma-Aldrich, N-Methyl-2-nitroaniline 98.

Safety And Hazards

2-Chloro-N-methyl-6-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-chloro-N-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQXJEHOYNGRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507110
Record name 2-Chloro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methyl-6-nitroaniline

CAS RN

75438-12-9
Record name 2-Chloro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-3-chloronitrobenzene (3.0 g, 17 mmol) was dissolved in EtOH (6 mL) and Methylamine 40% in Water (6 mL) was added dropwise at 0° C. and mixture was warmed up to RT overnight. Mixture went to a dark orange precipitate within 10 min. The solid was isolated by filtration, rinsed with water (2*10 mL) and dried in a desiccators under vacuum to afford 3 g of 2-chloro-N-methyl-6-nitrobenzenamine (Yield: 90%) as an orange crystalline solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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